2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-4-phenyl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NOS/c1-8-12-11(10(7-13)14-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEZDDVXBGIBSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(S1)C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594516 | |
| Record name | 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857284-11-8 | |
| Record name | 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically follows a two-step approach:
Thiazole Ring Formation : The thiazole core is constructed via cyclization reactions involving 2-aminothiophenol and α-bromoacetophenone derivatives under basic conditions. This step forms the 1,3-thiazole ring with methyl and phenyl substituents at the appropriate positions.
Formylation (Aldehyde Introduction) : The aldehyde group at position 5 is introduced through formylation reactions, commonly employing Vilsmeier-Haack conditions using reagents such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
This synthetic sequence allows for the regioselective placement of the methyl, phenyl, and aldehyde groups on the thiazole ring.
Detailed Synthetic Route
| Step | Reactants | Conditions | Description |
|---|---|---|---|
| 1 | 2-Aminothiophenol + α-bromoacetophenone | Basic medium (e.g., NaOH), reflux | Cyclocondensation to form 2-methyl-4-phenylthiazole core |
| 2 | 2-Methyl-4-phenylthiazole | Vilsmeier-Haack reagent (DMF + POCl3), 0–5°C to room temperature | Electrophilic formylation at position 5 to yield this compound |
This method is well-documented and provides good yields with manageable purification steps. Industrial adaptations optimize solvent use, reaction times, and purification to enhance cost-effectiveness and scalability.
Alternative Synthetic Approaches
While the above method is standard, other approaches include:
Cyclization of α-haloketones with thiourea derivatives : This can generate thiazole rings with subsequent functional group modifications to install the aldehyde.
Direct formylation of pre-formed thiazole derivatives : Using alternative formylating agents or milder conditions to improve selectivity or reduce side reactions.
One-pot multicomponent reactions : Combining precursors in a single reaction vessel to streamline synthesis, though these may require careful optimization to avoid by-products.
These alternative methods are less common but may be explored for specific synthetic or industrial needs.
Reaction Conditions and Optimization
Cyclization Conditions
Base : Sodium hydroxide or potassium carbonate is typically used to promote nucleophilic attack and ring closure.
Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are preferred for solubility and reaction rate.
Temperature : Reflux conditions (~80°C) are generally employed to ensure complete cyclization.
Time : Reaction times vary from 4 to 6 hours depending on substrate purity and scale.
Formylation Conditions
Reagents : Vilsmeier-Haack reagents (DMF and POCl3) are standard for selective formylation at the 5-position.
Temperature : Initial cooling to 0–5°C to control exothermicity, followed by gradual warming to room temperature.
Reaction Monitoring : Thin-layer chromatography (TLC) or HPLC is used to monitor conversion.
Quenching : Reaction is quenched with ice water or sodium acetate solution to hydrolyze intermediates and isolate the aldehyde.
Purification
Recrystallization : Ethanol or ethanol/water mixtures are commonly used.
Chromatography : Silica gel column chromatography with hexane/ethyl acetate eluents can improve purity.
Yield : Typical isolated yields range from 65% to 85%, depending on reaction scale and conditions.
Analytical Characterization of the Prepared Compound
The synthesized this compound is characterized by:
| Technique | Key Features |
|---|---|
| ¹H NMR | Aldehyde proton singlet at δ ~9.8–10.2 ppm; aromatic protons δ ~7.2–8.0 ppm; methyl group singlet at δ ~2.5 ppm |
| ¹³C NMR | Aldehyde carbon at δ ~190–195 ppm; thiazole carbons and phenyl carbons in expected aromatic region |
| FT-IR | Strong C=O stretch near 1680 cm⁻¹; aromatic C–H stretches around 3100 cm⁻¹ |
| Mass Spectrometry | Molecular ion peak corresponding to molecular weight 203.26 g/mol (M+H)+ at m/z 204 |
| Melting Point | Consistent with literature values confirming purity |
X-ray crystallography may be employed to resolve structural ambiguities, especially regarding aldehyde orientation and ring planarity.
Research Findings and Data Summary on Preparation
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Cyclization base | NaOH (1.2 eq) | Ensures complete ring closure |
| Solvent for cyclization | DMF or ethanol | DMF enhances rate, ethanol is greener |
| Cyclization temp/time | Reflux, 4–6 h | Longer times improve yield but may cause side reactions |
| Formylation reagent ratio | DMF:POCl3 (1:1.2 molar) | Slight excess of POCl3 improves formylation efficiency |
| Formylation temperature | 0–5°C to RT | Controlled to avoid overreaction |
| Purification | Recrystallization or column chromatography | Essential for removing unreacted starting materials |
| Yield | 65–85% overall | Depends on scale and purity of reagents |
Chemical Reactions Analysis
2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, due to the electron-donating effect of the phenyl group
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C11H9NOS
Molecular Weight: 203.26 g/mol
IUPAC Name: 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde
The compound features a thiazole ring, which is known for its pharmacological versatility. The presence of a phenyl group and a carbonyl functional group enhances its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays against various cancer cell lines have shown promising results.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 | 15.0 | Inhibition of cell proliferation |
| A549 | 10.0 | Cell cycle arrest in G2/M phase |
The mechanism underlying its anticancer activity involves the induction of apoptosis and cell cycle arrest, primarily through the activation of caspases and inhibition of key cell cycle regulators.
Anticonvulsant Activity
The anticonvulsant properties of this compound have been explored extensively. It has been evaluated in picrotoxin-induced seizure models.
Table 2: Anticonvulsant Activity Data
| Compound | Dose (mg/kg) | Protection Rate (%) | Model Used |
|---|---|---|---|
| 2-Methyl-4-phenyl-thiazole | 20 | 85 | MES (Maximal Electroshock) |
| Standard Drug (Phenytoin) | 25 | 100 | MES |
In these studies, the compound demonstrated significant anticonvulsant activity with a protection rate comparable to standard treatments like Phenytoin.
Antiviral Activity
The antiviral potential of this compound has also been investigated, particularly against flaviviruses such as dengue and yellow fever.
Table 3: Antiviral Activity Data
| Virus Type | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Dengue Virus | 8.0 | >12 |
| Yellow Fever Virus | 6.5 | >15 |
The compound's mechanism in antiviral activity involves inhibition of viral replication by targeting viral envelope proteins.
Organic Synthesis
This compound serves as an important intermediate in the synthesis of more complex molecules. Its reactivity allows for various chemical transformations including oxidation, reduction, and electrophilic substitution reactions.
Materials Science
In industrial applications, this compound is utilized in the synthesis of dyes and pigments due to its vibrant color properties derived from the thiazole structure. The unique electronic properties imparted by the phenyl group enhance its utility in this area.
Anticancer Study on HepG2 Cells
A recent study evaluated the effects of this compound on HepG2 cells using MTT assays. The results indicated that the compound significantly reduced cell viability at concentrations as low as 12.5 µM, suggesting its potential as a lead compound for liver cancer therapies.
Anticonvulsant Efficacy in Animal Models
In animal models, this thiazole derivative was tested for anticonvulsant efficacy using both MES and scPTZ models. Results showed that it provided substantial protection against seizures at doses lower than those required for traditional anticonvulsants.
Antiviral Screening Against Flaviviruses
The antiviral efficacy was assessed in vitro against dengue virus, where it exhibited an EC50 value of 8 µM with a high selectivity index, indicating low cytotoxicity to host cells while effectively inhibiting viral activity.
Mechanism of Action
The mechanism of action of 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde involves its interaction with biological molecules. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can affect enzyme activity and receptor binding. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition of enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Thiazole-Carbaldehyde Compounds
Thiazole-carbaldehydes exhibit varied physicochemical and biological properties depending on substituent patterns. Below is a detailed comparison of 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde with structurally related compounds:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
†The CAS for 2-phenyl-1,3-thiazole-5-carbaldehyde (a structural analog) is 1011-40-1 .
Key Differences and Implications
Substituent Effects on Reactivity and Bioactivity: Electron-Withdrawing Groups (EWGs): Compounds with CF₃ (e.g., 4-Methyl-2-[4-CF₃Ph]-thiazole) exhibit increased electrophilicity at the aldehyde group, enhancing reactivity in nucleophilic additions . Aromatic vs. Non-Aromatic Thiazoles: The 4-chloro-2-oxo-2,3-dihydro derivative (non-aromatic) is less stable but more reactive in ring-opening reactions compared to fully aromatic analogs . Methoxy and Halogen Substituents: Methoxy groups (e.g., 2-(3-MeOPh)-thiazole) improve solubility in polar solvents, while bromine atoms (e.g., 2-(4-BrPh)-thiazole) facilitate cross-coupling reactions .
Synthetic Routes: Hydrazide derivatives (e.g., carbohydrazides) are synthesized via hydrazine hydrate reactions in ethanol . Piperidine- or pyridine-substituted thiazoles (e.g., 2-(4-methylpiperazinyl)-thiazole) require specialized catalysts for N-alkylation .
Commercial and Research Use: The trifluoromethyl-substituted derivative (271.26 Da) is marketed by Thermo Scientific for high-throughput screening . Piperidino-substituted variants (e.g., 2-[4-CF₃-piperidino]-thiazole) are explored in medicinal chemistry for their pharmacokinetic profiles .
Biological Activity
2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, focusing on its anticancer, anticonvulsant, and antiviral activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
Chemical Formula: C10H9N1OS
Molecular Weight: 189.25 g/mol
IUPAC Name: this compound
The compound features a thiazole ring, which is known for its pharmacological versatility. The presence of a phenyl group and a carbonyl functional group enhances its reactivity and potential biological interactions.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro assays against various cancer cell lines have shown promising results.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver) | 12.5 | Induction of apoptosis via caspase activation |
| MCF7 (Breast) | 15.0 | Inhibition of cell proliferation |
| A549 (Lung) | 10.0 | Cell cycle arrest in G2/M phase |
The mechanism underlying its anticancer activity involves the induction of apoptosis and cell cycle arrest, primarily through the activation of caspases and inhibition of key cell cycle regulators.
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored extensively. In particular, this compound has been evaluated in picrotoxin-induced seizure models.
Table 2: Anticonvulsant Activity Data
| Compound | Dose (mg/kg) | Protection Rate (%) | Model Used |
|---|---|---|---|
| 2-Methyl-4-phenyl-thiazole | 20 | 85 | MES (Maximal Electroshock) |
| Standard Drug (Phenytoin) | 25 | 100 | MES |
In these studies, the compound demonstrated significant anticonvulsant activity with a protection rate comparable to standard treatments like Phenytoin.
Antiviral Activity
The antiviral potential of this compound has also been investigated, particularly against flaviviruses such as dengue and yellow fever.
Table 3: Antiviral Activity Data
| Virus Type | EC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| Dengue Virus | 8.0 | >12 |
| Yellow Fever Virus | 6.5 | >15 |
The compound's mechanism in antiviral activity involves inhibition of viral replication by targeting viral envelope proteins.
Case Studies
-
Anticancer Study on HepG2 Cells:
A recent study evaluated the effects of this compound on HepG2 cells using MTT assays. The results indicated that the compound significantly reduced cell viability at concentrations as low as 12.5 µM, suggesting its potential as a lead compound for liver cancer therapies . -
Anticonvulsant Efficacy in Animal Models:
In animal models, this thiazole derivative was tested for anticonvulsant efficacy using both MES and scPTZ models. Results showed that it provided substantial protection against seizures at doses lower than those required for traditional anticonvulsants . -
Antiviral Screening Against Flaviviruses:
The antiviral efficacy was assessed in vitro against dengue virus, where it exhibited an EC50 value of 8 µM with a high selectivity index, indicating low cytotoxicity to host cells while effectively inhibiting viral activity .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 2-Methyl-4-phenyl-1,3-thiazole-5-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Vilsmeier-Haack formylation or nucleophilic substitution reactions. For example, 5-chloro-3-methyl-1-aryl-pyrazole-4-carbaldehyde derivatives are prepared using Vilsmeier-Haack conditions (POCl₃/DMF), with optimization achieved by varying solvents (e.g., DCM vs. DMF) and reaction temperatures (80–100°C) . Nucleophilic reactions with aryl phenols in the presence of K₂CO₃ as a base catalyst (refluxing acetonitrile, 12–24 hours) are also effective, as demonstrated in analogous thiazole-carbaldehyde syntheses . Monitoring progress via TLC and isolating intermediates through column chromatography (silica gel, ethyl acetate/hexane) ensures purity.
Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the aldehyde proton resonance at δ 9.8–10.2 ppm and aromatic protons (δ 7.2–8.1 ppm). The thiazole ring carbons appear at δ 160–170 ppm (C-2) and δ 120–130 ppm (C-5) .
- IR : A strong absorption band near 1680–1700 cm⁻¹ confirms the aldehyde carbonyl group. Thiazole ring vibrations (C=N, C-S) appear at 1500–1600 cm⁻¹ .
Cross-validation with elemental analysis (C, H, N, S) ensures ≥95% purity .
Q. What are common impurities in the synthesis of this compound, and how are they identified?
- Methodological Answer : Impurities often arise from incomplete formylation or side reactions (e.g., oxidation of the aldehyde group). These can be detected via:
- HPLC-MS : To identify unreacted precursors or oxidized byproducts (e.g., carboxylic acid derivatives).
- ¹³C NMR : Missing aldehyde carbonyl signals or unexpected peaks indicate contamination.
Recrystallization (ethanol/water) or preparative TLC effectively removes these impurities .
Q. How is the aldehyde group stabilized during storage to prevent degradation?
- Methodological Answer : The aldehyde group is prone to oxidation. Stabilization methods include:
- Storage under inert atmosphere (N₂/Ar) at –20°C.
- Addition of stabilizers (e.g., 0.1% BHT) in anhydrous solvents (DMF, DCM).
- Avoidance of protic solvents (e.g., methanol) that accelerate decomposition .
Advanced Research Questions
Q. How can mechanistic studies elucidate the role of catalysts in thiazole ring formation?
- Methodological Answer : Kinetic studies using in-situ FTIR or NMR track intermediate species. For example, K₂CO₃ facilitates deprotonation of phenol derivatives in nucleophilic substitutions, accelerating aryloxy group incorporation into the thiazole ring . Isotopic labeling (e.g., ¹⁸O in phenols) and DFT calculations can map reaction pathways and transition states .
Q. What strategies resolve contradictions in spectroscopic data during structural characterization?
- Methodological Answer : Discrepancies between experimental and theoretical spectra require:
- X-ray crystallography : Definitive structural confirmation via SHELX refinement (e.g., SHELXL for small-molecule structures) .
- 2D NMR (COSY, HSQC) : Assigns ambiguous proton/carbon signals, particularly in crowded aromatic regions .
Iterative refinement of spectral data against synthetic intermediates (e.g., comparing aldehyde vs. oxime derivatives) reduces ambiguity .
Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the aldehyde group’s LUMO energy (–1.8 eV) suggests susceptibility to nucleophilic attack, enabling Suzuki-Miyaura couplings at the thiazole C-4 position . Molecular docking studies (AutoDock Vina) further assess binding affinities for biological applications .
Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?
- Methodological Answer : Poor crystal quality due to flexible aldehyde groups is mitigated by:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
